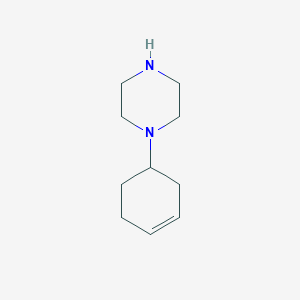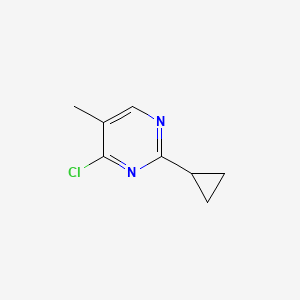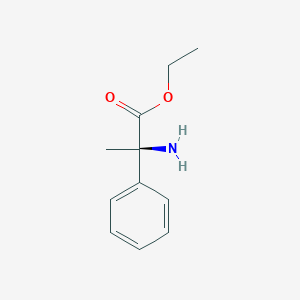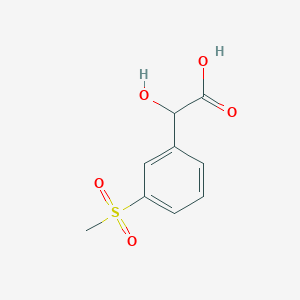
2-Hydroxy-2-(3-methanesulfonylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-(3-methanesulfonylphenyl)acetic acid is an organic compound characterized by the presence of a hydroxyl group, a methanesulfonyl group, and a phenyl ring attached to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(3-methanesulfonylphenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methanesulfonylbenzaldehyde.
Formation of Intermediate: The aldehyde group of 3-methanesulfonylbenzaldehyde is first converted to a corresponding alcohol via reduction using a reducing agent such as sodium borohydride (NaBH4).
Oxidation to Carboxylic Acid: The alcohol is then oxidized to form the carboxylic acid using an oxidizing agent like potassium permanganate (KMnO4) under acidic conditions.
Hydroxylation: Finally, the hydroxylation of the carboxylic acid is achieved using a hydroxylating agent such as hydrogen peroxide (H2O2) in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-2-(3-methanesulfonylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Applications De Recherche Scientifique
2-Hydroxy-2-(3-methanesulfonylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism by which 2-Hydroxy-2-(3-methanesulfonylphenyl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and methanesulfonyl groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of these targets. Pathways involved may include inhibition of inflammatory mediators or modulation of metabolic enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-2-(4-methanesulfonylphenyl)acetic acid: Similar structure but with the methanesulfonyl group in the para position.
2-Hydroxy-2-(3-chlorophenyl)acetic acid: Similar structure but with a chlorine substituent instead of a methanesulfonyl group.
2-Hydroxy-2-(3-nitrophenyl)acetic acid: Similar structure but with a nitro group instead of a methanesulfonyl group.
Uniqueness
2-Hydroxy-2-(3-methanesulfonylphenyl)acetic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C9H10O5S |
|---|---|
Poids moléculaire |
230.24 g/mol |
Nom IUPAC |
2-hydroxy-2-(3-methylsulfonylphenyl)acetic acid |
InChI |
InChI=1S/C9H10O5S/c1-15(13,14)7-4-2-3-6(5-7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12) |
Clé InChI |
RQIBOTICONGIPH-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=CC(=C1)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13545589.png)

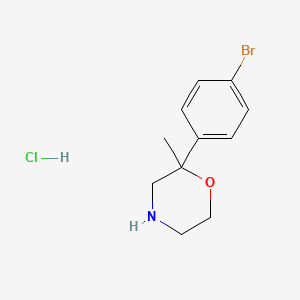

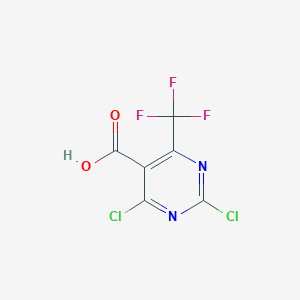

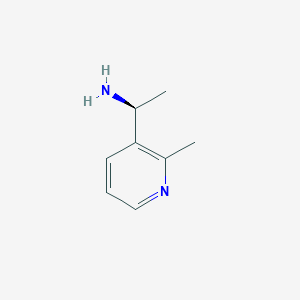
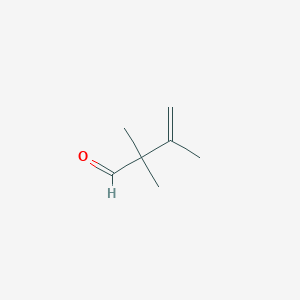
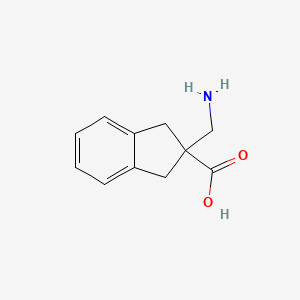
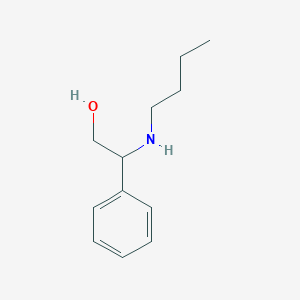
![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate](/img/structure/B13545636.png)
